molecular formula C20H15F3O5 B3656516 [3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate

[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate

Cat. No.: B3656516
M. Wt: 392.3 g/mol
InChI Key: FSZRKCPAAGKONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate is a synthetic organic compound with a complex molecular structure It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached through an etherification reaction using 4-ethylphenol and a suitable alkylating agent.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen-4-one core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of [3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, if it exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one]: Similar structure but with a hydroxyl group instead of an acetate group.

    [4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol]: Contains a trifluoromethyl group and exhibits analgesic properties.

Uniqueness

[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its metabolic stability and bioavailability, while the ethylphenoxy and acetate groups may contribute to its specific interactions with biological targets.

Properties

IUPAC Name

[3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O5/c1-3-12-4-6-13(7-5-12)27-18-17(25)15-9-8-14(26-11(2)24)10-16(15)28-19(18)20(21,22)23/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZRKCPAAGKONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Reactant of Route 2
[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Reactant of Route 3
Reactant of Route 3
[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Reactant of Route 4
Reactant of Route 4
[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Reactant of Route 5
Reactant of Route 5
[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Reactant of Route 6
Reactant of Route 6
[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.